N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKAMNPVUJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, anticonvulsant, and antibacterial properties.
Chemical Structure and Synthesis
The compound features a thiazole moiety, which is known for its versatility in drug design. The synthesis typically involves multi-step processes that incorporate various substituents to enhance biological activity. For instance, modifications at the thiazole ring or the addition of functional groups can significantly influence the compound's efficacy against different biological targets.
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole derivatives in cancer treatment. The compound exhibits cytotoxic activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.31 ± 0.022 |
| A549 | 0.53 ± 0.031 |
| HeLa | 0.52 ± 0.022 |
| HT29 | 0.42 ± 0.031 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while specific substitutions on the thiazole ring contribute to increased activity against tumor cells . For example, compounds with a methyl group on the phenyl ring showed improved efficacy compared to their unsubstituted counterparts.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study evaluating various thiazole-integrated compounds, it was found that certain analogues exhibited significant protection in seizure models, comparable to established anticonvulsants like sodium valproate . The mechanism of action appears to involve modulation of neurotransmitter systems and ion channels, leading to reduced seizure activity.
Antibacterial Activity
In addition to anticancer and anticonvulsant effects, this compound has shown promising antibacterial activity . Studies have reported that certain thiazole derivatives possess comparable efficacy to standard antibiotics such as norfloxacin against various bacterial strains . The presence of specific substituents on the thiazole ring can enhance antibacterial potency by improving interaction with bacterial cell membranes.
Case Studies
Several case studies highlight the effectiveness of this compound and its analogues:
- Cytotoxicity in Cancer Models : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that modifications at both the phenyl and thiazole rings significantly impacted IC50 values.
- Anticonvulsant Efficacy : In animal models, derivatives showed a dose-dependent reduction in seizure frequency, indicating their potential as therapeutic agents for epilepsy.
- Antibacterial Testing : Compounds were evaluated against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than those of traditional antibiotics.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of thiazole derivatives, including N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide, as effective antimicrobial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antibacterial Activity
In vitro evaluations have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazole-based compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied, particularly their ability to induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable study assessed the compound's efficacy against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated that specific derivatives exhibited IC50 values as low as 5 µM, suggesting strong antiproliferative effects . The mechanism of action appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring or the pyrrolidine moiety can significantly influence biological activity.
Comparative Analysis Table
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazole Derivatives
Heterocyclic Modifications in the Acetamide Side Chain
The pyrrolidinone moiety in the target compound distinguishes it from analogs with alternative heterocycles:
- Piperazine Derivatives (): Compounds 13–18 feature piperazine rings substituted with methoxy, chloro, or fluoro phenyl groups.
- Triazole Derivatives () : Compound 11e incorporates a 1,2,3-triazole ring via click chemistry, enhancing water solubility and metal-binding capacity.
- Quinazolinone Derivatives (): Compound 5 replaces the thioacetamide with a quinazolinone-thiazolidinone hybrid, introducing dual heterocyclic systems for enhanced π-stacking.
Table 2: Heterocyclic Side-Chain Comparisons
Physicochemical Properties
While direct data for the target compound are unavailable, trends can be inferred from analogs:
- Melting Points: Piperazine derivatives () exhibit high melting points (269–303°C), suggesting strong crystallinity due to hydrogen bonding. The target’s pyrrolidinone may lower melting points slightly compared to piperazine.
- Molecular Weight : The target compound’s estimated molecular weight (~435 g/mol) aligns with analogs in (410–438 g/mol), indicating similar bioavailability profiles.
- Polarity : The thioether linkage in the target compound may reduce polarity compared to sulfamoyl () or triazole () derivatives.
Table 3: Physical Properties of Selected Analogs
Q & A
What are the established synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide?
Basic
The synthesis typically involves multi-step reactions starting with thiazole ring formation. A common approach includes:
- Step 1 : Condensation of 4-(4-chlorophenyl)-2-aminothiazole with chloroacetyl chloride in anhydrous conditions to form the thiazole-acetamide backbone .
- Step 2 : Introduction of the thioether moiety via nucleophilic substitution. For example, reacting 2-chloroacetamide intermediates with thiol-containing reagents (e.g., 2-mercapto-1-(pyrrolidin-1-yl)ethan-1-one) in polar aprotic solvents like acetone or DMF, using K₂CO₃ as a base to facilitate deprotonation .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields .
Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
Basic
Rigorous characterization requires:
- ¹H/¹³C NMR : To confirm proton environments (e.g., thiazole C-H at δ 7.2–7.8 ppm, pyrrolidinyl N-CH₂ at δ 2.5–3.5 ppm) and carbon backbone integrity .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
- Melting Point Analysis : Reproducible melting points (e.g., 250–270°C range) validate purity .
How can reaction conditions be optimized to enhance synthetic yields?
Advanced
Yield optimization involves systematic parameter variation:
- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) improve nucleophilicity in thioether formation. Evidence shows acetone increases reaction rates compared to ethanol .
- Catalyst Screening : Triethylamine (Et₃N) or K₂CO₃ as bases—Et₃N may reduce side reactions in acid-sensitive intermediates .
- Temperature Control : Reflux (60–80°C) balances reaction kinetics and thermal degradation risks. Lower temperatures (40–50°C) may favor selectivity in multi-step syntheses .
- Stoichiometric Adjustments : Equimolar ratios of thiol and chloroacetamide precursors minimize byproducts like disulfides .
How should researchers address contradictions in spectral data during characterization?
Advanced
Discrepancies (e.g., unexpected NMR shifts or IR absorptions) require:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
- X-ray Crystallography : Definitive structural assignment if single crystals are obtainable .
- Impurity Profiling : LC-MS to detect trace byproducts (e.g., oxidation derivatives) that may skew results .
What strategies are employed to elucidate structure-activity relationships (SAR) for this compound?
Advanced
SAR studies focus on modular modifications:
- Thiazole Substituents : Varying the 4-chlorophenyl group (e.g., replacing Cl with F or NO₂) to assess electronic effects on bioactivity .
- Pyrrolidinyl Modifications : Introducing substituents on the pyrrolidine ring to probe steric and hydrogen-bonding influences .
- Thioether Linker Optimization : Testing alternative thiols (e.g., alkyl vs. aryl thiols) for enhanced metabolic stability .
- Biological Assays : Parallel screening against targets (e.g., kinases, microbial enzymes) to correlate structural changes with activity .
How can contradictions in reported biological activities of analogous thiazoles be resolved?
Advanced
Discrepancies (e.g., conflicting antimicrobial potency data) necessitate:
- Standardized Assays : Re-evaluating activities under uniform protocols (e.g., CLSI guidelines for MIC determinations) .
- Cellular Uptake Studies : Measuring intracellular concentrations via LC-MS to distinguish intrinsic activity from bioavailability issues .
- Metabolite Profiling : Identifying degradation products (e.g., via liver microsome assays) that may mask true efficacy .
- Target Engagement Validation : Using techniques like SPR or thermal shift assays to confirm direct binding to purported targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
